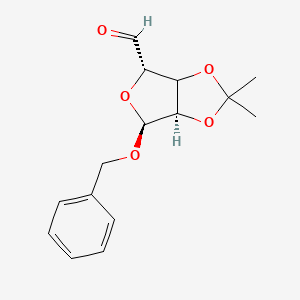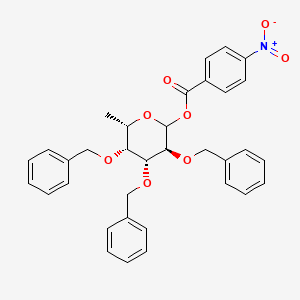
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester is a chemical compound that has gained significant attention in various fields of research. It is a derivative of the amino acid leucine and is commonly used as a coupling agent in peptide synthesis. The compound is known for its role in facilitating the formation of peptide bonds, making it a valuable tool in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester typically involves the reaction of N-Boc-L-valine and L-leucine with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions. The resulting product is then purified using techniques such as column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, particularly nucleophilic substitution. This is due to the presence of the N-Hydroxysuccinimide ester group, which is highly reactive towards nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include amines, which act as nucleophiles to form peptide bonds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound are peptides and proteins. The compound facilitates the formation of peptide bonds between amino acids, resulting in the synthesis of longer peptide chains and proteins.
Applications De Recherche Scientifique
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in peptide synthesis, enabling the formation of peptide bonds between amino acids.
Biology: The compound is used in the synthesis of peptides and proteins for various biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides and proteins for industrial applications, including the development of biomaterials and biocatalysts.
Mécanisme D'action
The mechanism of action of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester involves the activation of the carboxyl group of the amino acid, making it more reactive towards nucleophiles. The N-Hydroxysuccinimide ester group acts as a leaving group, facilitating the formation of a peptide bond between the amino acids. The molecular targets and pathways involved in this process include the activation of the carboxyl group and the nucleophilic attack by the amine group of the incoming amino acid.
Comparaison Avec Des Composés Similaires
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester can be compared with other similar compounds used in peptide synthesis, such as:
N-Boc-L-valinyl-L-alaninyl N-Hydroxysuccinimide Ester: Similar in structure but with alanine instead of leucine.
N-Boc-L-valinyl-L-phenylalaninyl N-Hydroxysuccinimide Ester: Contains phenylalanine instead of leucine.
N-Boc-L-valinyl-L-isoleucinyl N-Hydroxysuccinimide Ester: Contains isoleucine instead of leucine.
The uniqueness of this compound lies in its specific structure, which provides optimal reactivity and stability for peptide synthesis. Its use of leucine, a branched-chain amino acid, contributes to its effectiveness in forming stable peptide bonds.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O7/c1-11(2)10-13(18(27)30-23-14(24)8-9-15(23)25)21-17(26)16(12(3)4)22-19(28)29-20(5,6)7/h11-13,16H,8-10H2,1-7H3,(H,21,26)(H,22,28)/t13?,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBQOJZFQOOYKN-VYIIXAMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)






![(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]](/img/new.no-structure.jpg)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)



